molecular formula C20H15NO6 B2670409 N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034621-38-8

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2670409
CAS No.: 2034621-38-8
M. Wt: 365.341
InChI Key: PTWOQOJWESQRRA-UHFFFAOYSA-N
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Description

Introduction to the Compound

Structural Significance of the 4H-Chromene Core

The 4H-chromene core is a bicyclic oxygen heterocycle consisting of a benzene ring fused to a pyran ring, with the oxygen atom positioned at the 4th carbon. This arrangement creates a planar, electron-rich system that facilitates π-π stacking interactions with aromatic residues in enzyme active sites. The sp³-hybridized carbon at the 4th position (adjacent to the carbonyl group in 4-oxo derivatives) introduces torsional strain, enhancing reactivity toward nucleophilic attack. Compared to its 2H-chromene isomer, the 4H-configuration offers greater conformational stability due to reduced ring puckering, as evidenced by X-ray diffraction studies of analogous compounds.

The 4-oxo substitution further polarizes the chromene system, increasing its electrophilicity. This modification is critical for interactions with nucleophilic residues (e.g., serine or cysteine) in target proteins, as demonstrated in carboxamide-containing chromene inhibitors of carbonic anhydrase IX. Density Functional Theory (DFT) analyses of similar 4H-chromenes reveal intramolecular hydrogen bonding between the carbonyl oxygen and adjacent hydroxyl or amine groups, stabilizing the bioactive conformation.

Table 1: Key Structural Features of the 4H-Chromene Core

Feature Role in Bioactivity Example in Literature
Bicyclic framework Enhances binding via π-π interactions Anticancer chromenes
4-Oxo substitution Electrophilic site for nucleophiles Carbonic anhydrase inhibitors
sp³-hybridized C4 Conformational rigidity X-ray structures in

Functional Group Interactions: Furan, Hydroxyethyl, and Carboxamide Moieties

The compound’s peripheral groups—two furanyl rings, a hydroxyethyl chain, and a carboxamide—orchestrate its molecular interactions:

Furan Rings

The furan-2-yl and furan-3-yl substituents contribute distinct electronic profiles. The 2-yl isomer’s α,β-unsaturated carbonyl system (from the adjacent oxygen) enhances electron delocalization, while the 3-yl isomer’s meta-substitution creates a steric bulk that may influence binding pocket accessibility. Furan oxygen atoms participate in hydrogen bonding with protein residues, as observed in furo-chromene inhibitors of β-secretase. Additionally, furans’ lipophilic character improves membrane permeability, a trait leveraged in blood-brain barrier-penetrating agents.

Hydroxyethyl Group

The 2-hydroxyethyl spacer bridges the furanyl groups and the carboxamide. The hydroxyl group serves as a hydrogen bond donor, often critical for anchoring the molecule to catalytic sites. For instance, in cyclooxygenase-2 (COX-2) inhibitors, analogous hydroxyethyl moieties form hydrogen bonds with Arg120 and Tyr355. The ethylene chain’s flexibility allows adaptive binding to divergent protein conformations, a feature validated in molecular dynamics simulations of chromene derivatives.

Carboxamide Functionality

The carboxamide group (-CONH2) acts as a hydrogen bond acceptor and donor, mimicking peptide bonds in enzyme substrates. In carbonic anhydrase inhibitors, this moiety coordinates with zinc ions in the active site, displacing water molecules to achieve potent inhibition. The amide’s resonance stabilization also reduces metabolic degradation, enhancing pharmacokinetic stability.

Table 2: Functional Group Contributions

Group Interactions Biological Relevance
Furan-2-yl π-π stacking, H-bonding Enhances target affinity
Furan-3-yl Steric guidance, lipophilicity Modulates selectivity
Hydroxyethyl H-bond donation, conformational flex Stabilizes protein-ligand complexes
Carboxamide Metal coordination, H-bonding Mimics endogenous substrates

Research Context: Chromene Derivatives in Medicinal Chemistry

Chromene derivatives have emerged as privileged scaffolds in drug discovery due to their synthetic versatility and multi-target potential. The 4H-chromene-2-carboxamide framework, in particular, has been optimized for isoform-selective inhibition of disease-associated enzymes:

  • Anticancer Applications : 4-Oxo-4H-chromene carboxamides selectively inhibit carbonic anhydrase IX/XII over off-target isoforms (CA I/II), exploiting the hypoxic microenvironment of tumors. For example, EMAC10163a (a methyl-substituted analog) shows submicromolar inhibition (K~i~ = 0.12 µM for CA IX) while sparing erythrocyte CA II.
  • Neuroprotective Effects : Furo-chromenes like those in inhibit acetylcholinesterase (AChE) and β-secretase (BACE-1), dual targets in Alzheimer’s disease. Their furan rings engage peripheral anionic sites of AChE, reducing amyloid-β aggregation.
  • Antimicrobial Activity : Chromene-3-carboxamides disrupt microbial biofilms via interactions with penicillin-binding proteins, as demonstrated against methicillin-resistant Staphylococcus aureus (MRSA).

Table 3: Therapeutic Targets of Chromene Derivatives

Target Mechanism Example Compound
Carbonic anhydrase IX Zinc ion coordination EMAC10163a (K~i~ = 0.12 µM)
β-Secretase (BACE-1) Transition-state analog 4-Oxo-furo-chromenes
Acetylcholinesterase Peripheral site inhibition Furo-chromene hydrazones

The integration of furan and carboxamide groups in N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide positions it as a multi-target candidate, potentially bridging anticancer and neuroprotective applications. Ongoing research focuses on optimizing substituent patterns to balance potency and selectivity, as seen in recent SAR studies of 7H-furo-chromenes.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO6/c22-15-10-17(27-16-5-2-1-4-14(15)16)19(23)21-12-20(24,13-7-9-25-11-13)18-6-3-8-26-18/h1-11,24H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWOQOJWESQRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of furan substituents: Furan rings can be introduced via cross-coupling reactions such as Suzuki or Heck reactions.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using amines and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the chromene core or furan rings can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the chromene or furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,3-diones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide exhibits notable biological activities, making it a candidate for pharmaceutical development.

Anticancer Activity

Research indicates that compounds with chromene structures often exhibit anticancer properties. Studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential for further development as an anticancer agent .

Antimicrobial Properties

The compound's structure suggests it may possess antimicrobial activity. Preliminary studies have indicated that chromone derivatives can inhibit the growth of certain bacterial strains, which may be relevant for developing new antibiotics .

Enzyme Inhibition

The unique structural features of this compound allow it to interact with specific enzymes, potentially inhibiting their function. This property is particularly valuable in drug design targeting metabolic pathways and enzyme-related diseases .

Biological Interactions

The furan rings and hydroxyl groups present in the compound facilitate interactions with biological macromolecules, enhancing its potential as a lead compound in drug discovery. These interactions are essential for modulating biological pathways and could lead to significant therapeutic applications .

Material Science Applications

The structural characteristics of this compound also make it suitable for applications in material science.

Polymer Chemistry

Due to its reactive functional groups, this compound can serve as a building block for synthesizing new polymers or materials with specific properties. Its ability to undergo various chemical reactions allows for the development of advanced materials with tailored functionalities .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of chromene derivatives on human breast cancer cell lines. The results indicated that the compounds significantly reduced cell viability through apoptosis induction, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of chromone derivatives against Staphylococcus aureus. The results demonstrated that certain derivatives exhibited considerable inhibition of bacterial growth, suggesting a pathway for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related coumarin derivatives, focusing on core structures, substituents, synthesis methods, and key physicochemical data.

Structural Distinctions

  • Dual Furan Substitution: The target compound uniquely incorporates furan-2-yl and furan-3-yl groups, which may enhance π-π stacking interactions or alter metabolic stability compared to mono-substituted analogs like Compound 8 (methoxyphenethyl) .
  • Thiazolidinone Hybrid (): The compound in integrates a thiazolidinone ring, a feature absent in the target compound, which could confer distinct electronic or steric effects .

Physicochemical Properties

  • Melting Points : Compound 13a (mp 288°C) and 13b (mp 274°C) exhibit high melting points due to sulfamoylphenyl and hydrazine groups, whereas the target compound’s melting point may be lower due to its flexible hydroxyethyl chain .
  • Spectroscopic Features : The IR spectra of analogs (e.g., C=O at ~1664 cm⁻¹ in Compound 12) suggest similar carbonyl stretching for the target compound. The dual furan rings may introduce unique UV-Vis absorbance profiles .

Research Implications and Limitations

  • Data Gaps : The absence of spectral or biological data for the target compound limits direct comparisons. Recent studies (e.g., Hussain et al., 2024) on coumarin derivatives highlight the need for updated pharmacological evaluations .

Biological Activity

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound characterized by its unique structural features, which include a chromene backbone and furan substituents. This compound has garnered attention for its potential biological activities, making it a candidate for further pharmacological exploration.

Structural Features

The compound's molecular structure can be summarized as follows:

Component Description
Molecular Formula C17H16N2O5
Molecular Weight 328.32 g/mol
Structural Characteristics Contains furan rings, a hydroxyethyl group, and a chromene core.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

  • Antioxidant Activity :
    • The compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress. Studies suggest that compounds with similar chromene structures exhibit significant antioxidant properties due to their ability to donate electrons and stabilize free radicals .
  • Anti-inflammatory Properties :
    • Chromone derivatives have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory processes. The presence of the furan moieties may enhance this activity, providing a basis for potential therapeutic applications in treating inflammatory diseases .
  • Anticancer Potential :
    • Initial studies indicate that this compound may possess cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The mechanism of action could involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies

Several studies have focused on the biological evaluation of related compounds, providing insights into the potential mechanisms and efficacy of this compound:

  • Study on Antioxidant Activity :
    • A study evaluated various chromone derivatives for their ability to inhibit lipid peroxidation and scavenge DPPH radicals. The results showed that compounds with similar structural features had promising antioxidant capacities .
  • Inhibition of Enzymatic Activity :
    • Research on related furochromenes demonstrated moderate inhibition of cholinesterases and β-secretase, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
  • Cytotoxicity Assessment :
    • In vitro assays conducted on MCF-7 cells revealed that certain derivatives of chromenes exhibited significant cytotoxicity, with IC50 values indicating effective concentration levels for inducing cell death .

Summary of Findings

The biological activity of this compound is promising, particularly in the realms of antioxidant, anti-inflammatory, and anticancer research. The compound's unique structure may confer specific biological properties that warrant further investigation.

Q & A

Q. Advanced Research Focus

  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify reactive sites (e.g., electrophilic carboxamide carbonyl or nucleophilic furan oxygen) .
  • Molecular Dynamics (MD) simulations : Model solvation effects or transition states in reaction pathways (e.g., SN2 mechanisms for hydroxyethyl group substitution) .
  • Docking studies : Predict binding affinities with biological targets (e.g., enzymes with furan-binding pockets) to guide synthetic modifications .

How do steric effects from the bis-furan substituents influence the compound’s conformational stability?

Advanced Research Focus
The 2-(furan-2-yl) and 3-(furan-3-yl) groups introduce steric hindrance. Analytical methods include:

  • Conformational analysis : Use 1H^1H-1H^1H NOESY NMR to detect through-space interactions between furan protons and adjacent groups .
  • Torsion angle scans : Rotate dihedral angles computationally to identify energy minima and barriers (e.g., for hydroxyethyl group rotation) .
  • Comparative crystallography : Analyze bond lengths and angles in related structures (e.g., N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide) to assess substituent effects .

What strategies mitigate decomposition or oxidation of the hydroxyethyl group during storage or reactions?

Q. Basic Research Focus

  • Inert atmosphere handling : Use argon or nitrogen gas during synthesis and storage to prevent oxidation .
  • Stabilizing agents : Add antioxidants (e.g., BHT) or chelators (e.g., EDTA) to scavenge free radicals or metal ions .
  • Low-temperature storage : Maintain samples at -20°C in amber vials to reduce thermal or photolytic degradation .

How is the compound’s solubility profile optimized for in vitro biological assays?

Q. Advanced Research Focus

  • Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance aqueous solubility without precipitating the compound .
  • Salt formation : React with HCl or sodium bicarbonate to generate ionic derivatives with improved hydrophilicity .
  • Nanoparticle encapsulation : Formulate with polylactic-co-glycolic acid (PLGA) to increase bioavailability in cell culture media .

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